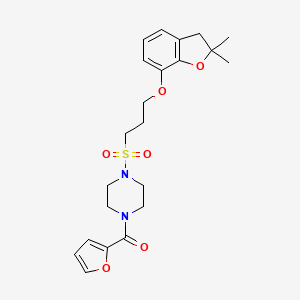

(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone

Description

The compound (4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic small molecule featuring a piperazine core linked to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via a sulfonyl-propyl-ether bridge, with a furan-2-yl methanone substituent. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting neurological or oncological pathways.

Propriétés

IUPAC Name |

[4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-22(2)16-17-6-3-7-18(20(17)30-22)28-14-5-15-31(26,27)24-11-9-23(10-12-24)21(25)19-8-4-13-29-19/h3-4,6-8,13H,5,9-12,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLPYXIDLPXQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves multi-step organic reactions. Typically, the benzofuran moiety is synthesized first, followed by attachment of the furan ring through an ether linkage. Subsequently, the piperazine ring is introduced via nucleophilic substitution reactions, facilitated by sulfonyl intermediates. Each step requires specific reagents, temperatures, and catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial synthesis often scales up the laboratory methods while optimizing the use of solvents, temperatures, and pressures to maximize production efficiency. The employment of flow chemistry techniques and continuous reactors may enhance the scalability and cost-effectiveness of producing this compound.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation at specific sites, especially at the furan and benzofuran moieties, yielding corresponding oxides.

Reduction: The piperazine ring may participate in reduction reactions, forming hydrogenated derivatives.

Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the sulfonyl and methanone positions.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pressures tailored to each reaction type.

Major Products: Major reaction products vary depending on the type of reaction but can include oxidized, reduced, or substituted derivatives of the parent compound, each with unique properties.

Applications De Recherche Scientifique

Chemistry: The complex structure of (4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone makes it a valuable compound for studying reaction mechanisms and developing novel synthetic methodologies.

Biology and Medicine: Its potential bioactivity, due to the presence of multiple pharmacophores, suggests applications in drug discovery and development. Researchers might investigate its interaction with biological targets to understand its therapeutic potential.

Industry: Given its chemical stability and reactivity, it could be explored as an intermediate in the production of more complex molecules or materials with specialized functions.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets. The benzofuran and furan moieties might interact with enzymes or receptors, while the sulfonyl and piperazine units could enhance binding affinity or modulate activity. Pathways involved could include signaling cascades pertinent to its biological effects, though specifics would depend on the exact context of its use.

Comparaison Avec Des Composés Similaires

Research Findings and Data Gaps

Key Insights from Analogous Studies

- Structural Flexibility : Piperazine derivatives with sulfonyl or ether linkages (e.g., Compound 2l and the target compound) exhibit tunable pharmacokinetics, enabling tailored therapeutic applications .

- Bioactivity Correlations: The presence of dihydrobenzofuran (vs. quinoline or spirodecane) may shift activity from neurological to antioxidant or anticancer pathways, warranting in vitro validation .

Unresolved Questions

- No direct data exists on the target compound’s solubility, IC₅₀ values, or in vivo efficacy.

- Comparative studies with ferroptosis inducers (e.g., erastin or RSL3) are needed to assess its selectivity for OSCC .

Activité Biologique

The compound (4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone , often referred to as a benzofuran derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in medicinal chemistry.

Molecular Structure

The compound features a complex structure that includes:

- A benzofuran moiety, which is known for its diverse biological activities.

- A piperazine ring, which is commonly found in many pharmaceutical agents.

- A sulfonyl group that may enhance solubility and bioactivity.

Chemical Formula

The molecular formula is with a molecular weight of approximately 394.5 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in key physiological processes.

1. Enzyme Inhibition

Research indicates that derivatives of benzofuran compounds often exhibit inhibition of specific enzymes. For instance, the sulfonyl group may enhance the compound's affinity for certain targets:

- Free Fatty Acid Receptor 4 (GPR120) : The compound has shown an EC50 value of approximately 7.25 µM in assays targeting GPR120, indicating moderate activity against this receptor .

2. Anticancer Activity

Benzofuran derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines:

- For example, related benzofuran compounds have shown IC50 values ranging from 8.86 µM to 58 µM against different cancer cell lines .

3. Anti-inflammatory Effects

There is evidence suggesting that benzofuran derivatives possess anti-inflammatory properties. Compounds similar to the one have been reported to inhibit NF-κB activation in inflammatory models . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

| Study | Compound Tested | Biological Activity | IC50/EC50 Value |

|---|---|---|---|

| Khatana et al. (2020) | Benzofuran derivatives | Anticancer (MCF-7 cells) | IC50 = 58 µM |

| Hang et al. (2020) | Benzofuran derivative | NF-κB inhibition | IC50 = 12.4 µM |

| BindingDB Study | Compound under review | GPR120 activation | EC50 = 7.25 µM |

Q & A

Q. What are the key considerations in designing a synthetic pathway for this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like sulfonyl chlorides (e.g., 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl derivatives) followed by coupling with piperazine and furan-2-ylmethanone moieties. Critical steps include:

- Sulfonylation: Reacting the dihydrobenzofuran intermediate with propane-1,3-diol under controlled conditions to form the sulfonyl chloride precursor.

- Piperazine coupling: Using nucleophilic substitution to attach the sulfonyl group to the piperazine ring.

- Final functionalization: Introducing the furan-2-ylmethanone group via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Reaction optimization should prioritize regioselectivity and minimize side products, guided by thin-layer chromatography (TLC) and LC-MS monitoring .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies proton environments (e.g., dihydrobenzofuran methyl groups at δ ~1.4 ppm) and carbon backbone connectivity.

- 2D NMR (COSY, HSQC) resolves overlapping signals from the piperazine and furan rings.

- Infrared (IR) Spectroscopy: Confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ketone (C=O at ~1650 cm⁻¹) functionalities.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error).

Cross-referencing with computational simulations (e.g., DFT-predicted NMR shifts) enhances accuracy .

Q. What solubility and stability parameters are critical for experimental handling?

Methodological Answer:

- Solubility: Test in polar aprotic solvents (DMSO, DMF) for biological assays or chloroform for organic reactions. Poor aqueous solubility may necessitate prodrug derivatization.

- Stability:

- Assess hydrolytic stability under varying pH (e.g., pH 2–9 buffers at 37°C) via HPLC.

- Monitor photodegradation using UV/Vis spectroscopy under controlled light exposure.

Store lyophilized at -20°C with desiccants to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Methodological Answer:

- Artificial Force Induced Reaction (AFIR): Models transition states for key steps (e.g., sulfonylation) to predict activation energies and regioselectivity .

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the furan and piperazine moieties.

- Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics (e.g., DMSO vs. THF).

Validate predictions with small-scale exploratory reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization: Use identical cell lines (e.g., HEK-293 for receptor binding) and control compounds to minimize variability.

- Metabolite profiling: LC-MS/MS identifies degradation products that may interfere with activity measurements.

- Cross-study validation: Compare results with structurally analogous compounds (e.g., fluorophenyl-piperazine derivatives) to isolate substituent-specific effects .

Q. How to establish structure-activity relationships (SAR) for pharmacological effects?

Methodological Answer:

- Systematic substituent variation: Synthesize analogs with modified dihydrobenzofuran (e.g., ethyl vs. methyl groups) or furan rings (e.g., thiophene replacement).

- Biological screening: Test against target proteins (e.g., GPCRs, kinases) using radioligand binding or enzymatic assays.

- Computational docking: Align with X-ray crystallography data (if available) to map binding interactions (e.g., sulfonyl group hydrogen bonding). Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft ES) parameters .

Q. What models evaluate environmental fate and ecotoxicological impacts?

Methodological Answer:

- Environmental persistence: Use OECD 307 guidelines to assess biodegradation in soil/water systems.

- Bioaccumulation potential: Calculate logP (octanol-water partition coefficient) via shake-flask method or software (e.g., MarvinSuite).

- Ecotoxicity assays:

- Daphnia magna acute toxicity (OECD 202): 48h LC₅₀ determination.

- Algal growth inhibition (OECD 201): 72h EC₅₀ for Raphidocelis subcapitata.

Data informs risk assessments under REACH regulations .

Data Contradiction Analysis

Q. How to address discrepancies in reported receptor binding affinities?

Methodological Answer:

- Receptor source validation: Confirm species origin (human vs. rodent) and membrane preparation methods (e.g., HEK vs. CHO cells).

- Radioligand purity: Ensure tritiated ligands (e.g., [³H]spiperone) are >95% pure via radio-HPLC.

- Negative controls: Include non-specific binding wells with excess cold ligand.

Statistical meta-analysis (e.g., Forest plots) identifies outliers due to assay heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.